![molecular formula C12H14ClF3N2O B1380104 4-アミノ-1-{[2-(トリフルオロメチル)フェニル]メチル}ピロリジン-2-オン塩酸塩 CAS No. 1803607-40-0](/img/structure/B1380104.png)
4-アミノ-1-{[2-(トリフルオロメチル)フェニル]メチル}ピロリジン-2-オン塩酸塩
説明
“4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The trifluoromethyl group attached to the phenyl ring is a common feature in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of “4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride” is characterized by a pyrrolidine ring, a trifluoromethyl group, and a phenyl ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .
科学的研究の応用
心臓血管疾患
ピロリジン誘導体は、心臓血管薬の開発において役割を果たす可能性があります。問題の化合物は、血液凝固またはコレステロールレベルに影響を与える薬物の作成に使用される可能性があり、心臓病または脳卒中の新しい治療法につながる可能性があります。
これらのアプリケーションのそれぞれは、4-アミノ-1-{[2-(トリフルオロメチル)フェニル]メチル}ピロリジン-2-オン塩酸塩のユニークな化学構造を活用して、さまざまな治療分野を探求しています。 化合物の汎用性は、医薬品化学におけるピロリジンの重要性を証明しています .
将来の方向性
The pyrrolidine ring, a key feature of “4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride”, is a versatile scaffold for the design of new compounds with different biological profiles . Future research may focus on exploring the influence of different substituents on the pyrrolidine ring to achieve desired biological activities .
作用機序
Target of Action
Many chemical compounds, including “4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride”, interact with specific proteins or enzymes in the body. These targets are often key components in biological pathways and their modulation can lead to therapeutic effects .
Mode of Action
The compound may bind to its target, altering the target’s activity. This can result in a variety of effects, such as inhibiting an enzyme’s function or enhancing a protein’s activity .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For instance, it might inhibit a pathway that contributes to disease progression, or it could enhance a pathway that promotes health .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride” would influence its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how quickly it is excreted, all contribute to its overall effect .
Result of Action
The ultimate effect of “4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride” would depend on its mode of action and the biochemical pathways it affects. This could range from cellular changes to systemic effects .
Action Environment
The efficacy and stability of “4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride” could be influenced by various environmental factors. These might include the pH of the body, the presence of other compounds, and individual genetic variations .
生化学分析
Biochemical Properties
4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to bind selectively to certain receptor sites, influencing the activity of enzymes such as kinases and phosphatases . These interactions can modulate signal transduction pathways, affecting cellular responses to external stimuli . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biochemical activity .
Cellular Effects
The effects of 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride on cells are diverse and depend on the cell type and context. In cancer cells, it has been observed to inhibit cell proliferation by interfering with cell cycle progression and inducing apoptosis . The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and metabolic changes . In neuronal cells, it may modulate neurotransmitter release and synaptic plasticity, impacting cognitive functions .
Molecular Mechanism
At the molecular level, 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride exerts its effects through specific binding interactions with target biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context . The compound’s binding to enzyme active sites can block substrate access, thereby inhibiting enzymatic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride can change over time due to its stability and degradation properties . The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or neuroprotective properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm . These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity . Understanding the metabolic pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments, such as the nucleus or mitochondria, depending on its chemical properties and interactions with cellular components . These distribution patterns are important for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride can influence its activity and function . The compound may be directed to specific organelles, such as the endoplasmic reticulum or lysosomes, through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological activity . Studying the subcellular distribution is essential for understanding the compound’s mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
4-amino-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O.ClH/c13-12(14,15)10-4-2-1-3-8(10)6-17-7-9(16)5-11(17)18;/h1-4,9H,5-7,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZTXLYNHSJWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



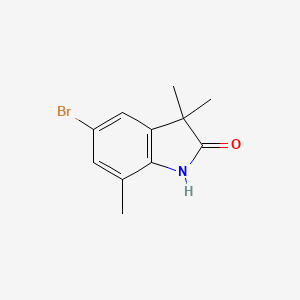
![7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B1380026.png)

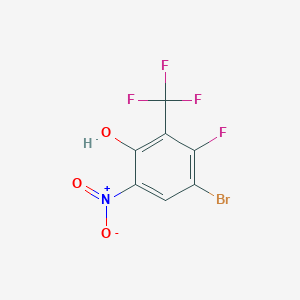

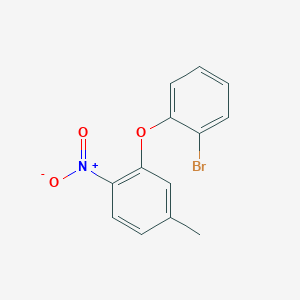

![ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B1380039.png)
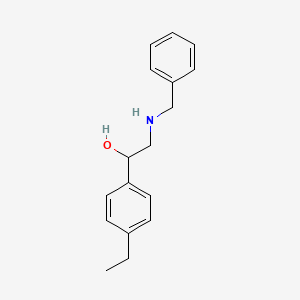

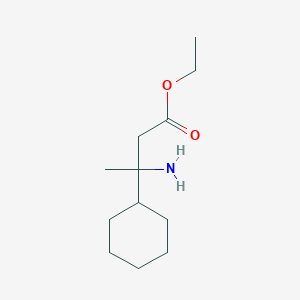
![(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1380043.png)

